

Comparative Guide to Mass Spectrometry Profiling: Furanylmethoxy Anilines

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Compound of Interest

Compound Name: 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

CAS No.: 946663-46-3

Cat. No.: B1452640

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Executive Summary

Furanylmethoxy anilines serve as potent intermediates in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). Structurally, they consist of an aniline core linked via an ether bond to a furan ring.

For drug development professionals, distinguishing this moiety from its metabolic byproducts or structural analogs (specifically benzyloxy isosteres) is critical. This guide demonstrates that the furfuryl cation (m/z 81) is the definitive spectral fingerprint for this class, offering a distinct diagnostic advantage over the benzyl cation (m/z 91) observed in alternative scaffolds.

Comparative Snapshot: Identification Markers

Feature	Furanylmethoxy Anilines (Target)	Benzyloxy Anilines (Alternative)
Diagnostic Ion	m/z 81 ()	m/z 91 ()
Secondary Fragment	m/z 53 (Loss of CO from furan)	m/z 65 (Loss of from benzyl)
Ring Stability	Moderate (Prone to ring opening)	High (Aromatic stability)
Metabolic Flag	Furan ring oxidation (reactive enedials)	Hydroxylation / Dealkylation

Technical Analysis: Ionization Mode Comparison

The choice of ionization source fundamentally alters the observed topology of the mass spectrum.

Electron Impact (EI) vs. Electrospray Ionization (ESI)

Parameter	Electron Impact (EI) - 70 eV	Electrospray Ionization (ESI) - Soft
Primary Signal	Fragment Ions (Fingerprint rich)	Molecular Ion
Base Peak	m/z 81 (Furfuryl Cation)	(Intact Parent)
Structural Insight	High: Reveals ether linkage and ring structure.	Low (MS1): Requires MS/MS (CID) to induce fragmentation.
Application	Library matching, impurity identification (GC-MS).	PK/PD studies, biological matrices (LC-MS).
Limit of Detection	Nanogram range (compound dependent).	Picogram range (highly sensitive for polar anilines).

Expert Insight: For initial structural confirmation of synthetic intermediates, EI is superior due to the unambiguous generation of the m/z 81 marker. For biological assays (metabolite tracking), ESI-MS/MS is required, where Collision Induced Dissociation (CID) must be tuned to >25 eV to replicate the characteristic ether cleavage.

Mechanistic Fragmentation Pathways

The fragmentation of furanymethoxy anilines is driven by the stability of the heteroatom-stabilized carbocations.

Pathway A: Heterolytic Ether Cleavage (Primary)

The weakest link in the molecule is the

bond between the furan ring and the ether oxygen.

- Ionization: Removal of an electron from the aniline nitrogen or ether oxygen.
- Cleavage: The bond breaks to generate a resonance-stabilized furfuryl cation (m/z 81) and a phenoxy/aniline radical.
- Significance: This is the "Base Peak" in EI spectra.

Pathway B: Furan Ring Degradation (Secondary)

Unlike the benzyl cation (which rearranges to the stable tropylium ion), the furfuryl cation is susceptible to ring opening and decarbonylation.

- **Precursor:** Furfuryl cation (m/z 81).
- **Neutral Loss:** Loss of Carbon Monoxide (CO, 28 Da).
- **Product:**
ion (m/z 53).
- **Observation:** This transition (81
53) is diagnostic for furan derivatives.

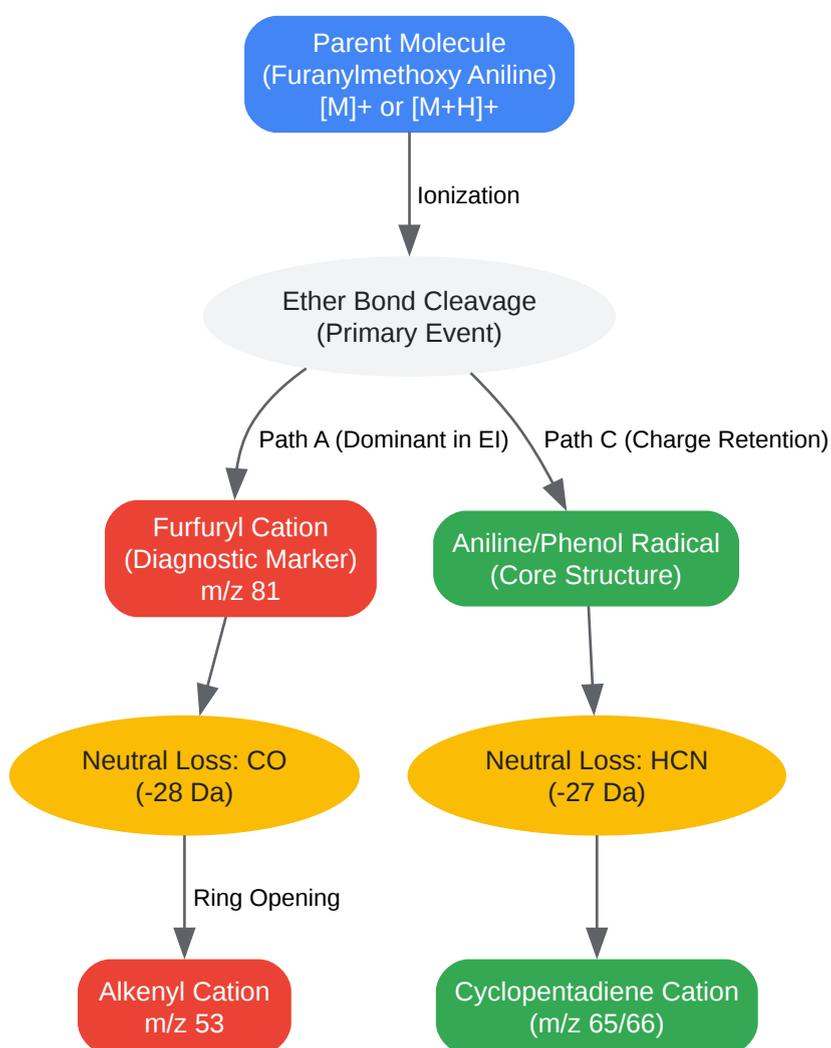
Pathway C: Aniline Core Retention

In ESI-MS/MS, the charge often resides on the basic aniline nitrogen.

- Cleavage: Neutral loss of the furfuryl alcohol or furfuryl radical.
- Product: Protonated aminophenol fragment.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the diagnostic furfuryl path and the aniline core retention.



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Caption: Mechanistic fragmentation tree showing the divergence into the diagnostic furfuryl cation (m/z 81) and the aniline core, with subsequent neutral losses.

Validated Experimental Protocols

To reproduce these patterns, the following workflows are recommended. These protocols are self-validating: if the m/z 81 (EI) or specific product ions (ESI) are absent, the ether bond has likely not cleaved or the sample is degraded.

Protocol A: GC-MS (Structural Fingerprinting)

Best for: Purity analysis and synthetic confirmation.

- Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
- Inlet: Split mode (20:1), Temperature 250°C.
- Column: DB-5ms or equivalent (30m x 0.25mm).
- Oven Program: 60°C (1 min)
20°C/min
300°C (hold 3 min).
- MS Source: Electron Impact (EI) at 70 eV. Source Temp: 230°C.
- Scan Range: m/z 40–400.
- Validation Check: Extract ion chromatogram (EIC) for m/z 81. It should co-elute perfectly with the molecular ion peak.

Protocol B: LC-ESI-MS/MS (Bioanalysis)

Best for: Metabolite identification in plasma/microsomes.

- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.

- Ionization: ESI Positive Mode ().
- Precursor Selection: Select (Calculate exact mass).
- Collision Energy (CE): Ramp 15–35 eV.
- Validation Check:
 - At Low CE (15 eV): Dominant peak.
 - At High CE (35 eV): Appearance of m/z 81 and aniline core fragments.

References

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